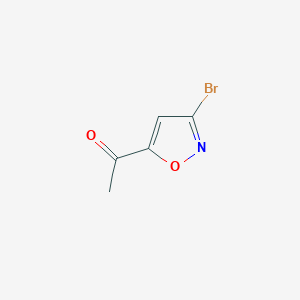
6-Amino-2,3-dimethylphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-Amino-2,3-dimethylphenol hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and properties of structurally similar compounds. For instance, the synthesis of a complex amino diester derived from cycloheptadiene is detailed, which shares the feature of having an amino group attached to a phenolic structure . Additionally, the formation of luminescent chelates with europium(III) involving a benzoylphenol derivative is described, indicating the potential for complex formation with metal ions .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can be adapted for the synthesis of "6-Amino-2,3-dimethylphenol hydrochloride". The first paper describes a six-step synthesis of an enantiomerically pure amino diester from cycloheptadiene, utilizing an acylnitroso Diels-Alder reaction . This indicates that similar synthetic strategies could potentially be applied to the synthesis of "6-Amino-2,3-dimethylphenol hydrochloride", considering the importance of stereochemistry and the use of cycloaddition reactions in constructing complex organic molecules.
Molecular Structure Analysis
While the molecular structure of "6-Amino-2,3-dimethylphenol hydrochloride" is not analyzed in the papers, the structure of related compounds suggests that the presence of amino and hydroxyl groups can facilitate the formation of hydrogen bonds and complexation with metal ions . The stereochemistry is also crucial, as seen in the synthesis of the amino diester, where the stereochemistry of the initial cycloaddition directs the differentiation of newly formed carboxyl groups .
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions of "6-Amino-2,3-dimethylphenol hydrochloride". However, they do mention the formation of a novel aminoxy diketopiperazine and the differentiation of carboxyl groups through transpeptidation . The second paper discusses the formation of luminescent chelates with europium(III), which involves strong interactions between deprotonated hydroxyl groups and metal ions . These findings suggest that "6-Amino-2,3-dimethylphenol hydrochloride" may also engage in complex chemical reactions, particularly with metal ions, due to the presence of amino and hydroxyl functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of "6-Amino-2,3-dimethylphenol hydrochloride" can be inferred from the properties of structurally similar compounds. The luminescent chelates described in the second paper exhibit long lifetimes for the sensitized transitions of europium(III), which is a physical property related to the structure of the chelating agent . This suggests that "6-Amino-2,3-dimethylphenol hydrochloride" may also display unique optical properties when forming complexes with metal ions. The chemical properties, such as reactivity and stability, can be influenced by the presence of substituents on the phenol ring and the overall molecular conformation, as indicated by the stereochemistry-dependent synthesis in the first paper .
Applications De Recherche Scientifique
-
Chemical Synthesis
- Application : 6-Amino-2,3-dimethylphenol hydrochloride is used as a building block in chemical synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pH .
- Results : The outcomes of these syntheses can vary widely, as they depend on the other reagents used and the specific conditions of the reaction .
-
Polymerization
- Application : There is research on the oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by chelating amine-copper (II) complexes .
- Method of Application : The most efficient catalytic reaction was conducted with CuCl2-di-tert-butylethylenediamine (Dt-BEDA) complex in anisole or toluene with alcohol cosolvent .
- Results : Slight structural changes in the N-substituent, backbone, or coordination atom of the ligand significantly dropped catalytic activities, leading to a low polymer yield .
- Catalyst Systems
- Application : This compound has been used in the synthesis of Poly (2,6-dimethyl-1,4-phenylene ether) (PPE), an important engineering plastic .
- Method of Application : The synthesis was performed using aromatic amine ligands and copper (I) chloride. The 4-aminopyridine/Cu (I) catalyst system was found to be extremely efficient .
- Results : The 4-aminopyridine/Cu (I) catalyst system had the fastest reaction rate and the lowest production of the by-product, 3,3′,5,5′-Tetramethyl-4,4′diphenoquinone (DPQ) .
Propriétés
IUPAC Name |
6-amino-2,3-dimethylphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFACRGHRXTMDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,3-dimethylphenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)



![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)






